molecular formula C14H20N2O6 B14308779 Bis(3-amino-2-hydroxypropyl) benzene-1,4-dicarboxylate CAS No. 113683-58-2

Bis(3-amino-2-hydroxypropyl) benzene-1,4-dicarboxylate

Cat. No.: B14308779
CAS No.: 113683-58-2
M. Wt: 312.32 g/mol
InChI Key: ULHCQUAAXHCUPG-UHFFFAOYSA-N
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Description

Bis(3-amino-2-hydroxypropyl) benzene-1,4-dicarboxylate is a chemical compound that belongs to the class of benzene dicarboxylates It is characterized by the presence of two 3-amino-2-hydroxypropyl groups attached to a benzene ring at the 1,4-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-amino-2-hydroxypropyl) benzene-1,4-dicarboxylate typically involves the reaction of benzene-1,4-dicarboxylic acid with 3-amino-2-hydroxypropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques such as crystallization and chromatography ensures the removal of impurities and the attainment of high-purity product.

Chemical Reactions Analysis

Types of Reactions

Bis(3-amino-2-hydroxypropyl) benzene-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Bis(3-amino-2-hydroxypropyl) benzene-1,4-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.

    Industry: It is utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Bis(3-amino-2-hydroxypropyl) benzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups play a crucial role in binding to target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Bis(3-hydroxypropyl) benzene-1,4-dicarboxylate
  • Bis(2-ethylhexyl) benzene-1,4-dicarboxylate
  • Bis(hydroxyethyl) terephthalate

Uniqueness

Bis(3-amino-2-hydroxypropyl) benzene-1,4-dicarboxylate is unique due to the presence of both amino and hydroxy groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

113683-58-2

Molecular Formula

C14H20N2O6

Molecular Weight

312.32 g/mol

IUPAC Name

bis(3-amino-2-hydroxypropyl) benzene-1,4-dicarboxylate

InChI

InChI=1S/C14H20N2O6/c15-5-11(17)7-21-13(19)9-1-2-10(4-3-9)14(20)22-8-12(18)6-16/h1-4,11-12,17-18H,5-8,15-16H2

InChI Key

ULHCQUAAXHCUPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC(CN)O)C(=O)OCC(CN)O

Origin of Product

United States

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